

SR-8993: A Technical Guide to a Novel NOP Receptor Agonist

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For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-8993 is a novel, potent, and selective small-molecule agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a G protein-coupled receptor implicated in a wide range of physiological and pathological processes. Developed through a collaboration between scientists at the University of Miami and Scripps Research Institute, SR-8993 has emerged as a promising therapeutic candidate for the treatment of alcohol use disorder (AUD) and post-traumatic stress disorder (PTSD).[1][2] This technical guide provides a comprehensive overview of the discovery, development, and preclinical pharmacology of SR-8993, with a focus on its mechanism of action, in vivo efficacy, and detailed experimental protocols.

Discovery and Development History

The development of **SR-8993** stemmed from research into the role of the NOP receptor in addiction and anxiety-related behaviors. The NOP receptor, also known as the opioid receptor-like 1 (ORL1) receptor, is a member of the opioid receptor family but does not bind traditional opioids.[3] Its endogenous ligand, N/OFQ, was found to modulate stress and reward pathways, suggesting that targeting the NOP receptor could be a viable therapeutic strategy for conditions like AUD and PTSD.

Scientists at the University of Miami and Scripps Research Institute hypothesized that the anxiety and relapse components of addiction might share neurochemical pathways with the

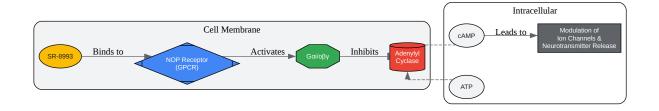


anxiety experienced in PTSD.[2] This led to the development of **SR-8993** as a potent and brain-penetrant NOP receptor agonist, designed to be highly selective and avoid the narcotic and addictive effects associated with classical opioid receptor agonists.[1][2]

Preclinical evaluation of **SR-8993** was spearheaded by the laboratories of Dr. Annika Thorsell at Linköping University, focusing on its effects in models of alcohol use disorder, and Dr. Kerry Ressler at Emory University, investigating its potential in models of PTSD.[1] These studies have provided significant evidence for the therapeutic potential of **SR-8993**.

Mechanism of Action

SR-8993 exerts its pharmacological effects by acting as a potent agonist at the NOP receptor. The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[3][4] Activation of the NOP receptor by an agonist like SR-8993 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] This signaling pathway is associated with the modulation of various downstream cellular processes, including ion channel activity and neurotransmitter release, ultimately influencing neuronal excitability and behavior.



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Figure 1: Simplified NOP Receptor Signaling Pathway.

Preclinical Pharmacology In Vitro Pharmacology



SR-8993 demonstrates high potency and selectivity for the NOP receptor over other opioid receptors.

Parameter	Receptor	Value	Reference
EC50	NOP Receptor	8.8 ± 1.38 nM	[5]
EC50	μ Opioid Receptor	4800 ± 3300 nM	[5]
EC50	к Opioid Receptor	> 10,000 nM (estimated)	[5]
Activity	δ Opioid Receptor	No activity	[5]

Pharmacokinetics

Pharmacokinetic studies in mice have shown that **SR-8993** is brain-penetrant and has a moderate half-life.

Parameter	Species	Value	Reference
In vivo half-life	Mouse	4.8 ± 0.6 hours	[5]
Brain/Plasma Ratio (2h post-IV)	Mouse	0.55	[5]
Brain Concentration (10 mg/kg IP, 120 min)	Mouse	660 ± 51 nM	[5]

In Vivo Efficacy

In preclinical models of alcohol use disorder, **SR-8993** has been shown to reduce alcohol consumption and relapse-like behaviors.[1]



Model	Species	Effect of SR-8993 (1.0 mg/kg)	Reference
Home-cage limited access drinking	Wistar Rat	Reduced alcohol intake	[1]
Operant responding for alcohol	Wistar Rat	Reduced responding	[1]
Escalation of alcohol intake	Wistar Rat	Reduced escalation	[1]
Stress-induced relapse	Wistar Rat	Attenuated relapse	[1]
Cue-induced relapse	Wistar Rat	Attenuated relapse	[1]
Acute alcohol withdrawal-induced anxiety	Wistar Rat	Potently reversed anxiety	[1]

In a mouse model of PTSD, **SR-8993** was found to impair the consolidation of fear memory, suggesting its potential to prevent the development of PTSD-like symptoms.[2]

Model	Species	Effect of SR-8993 (3 mg/kg)	Reference
Cued-fear memory consolidation	Mouse	Impaired consolidation	[5]
Locomotor activity	Mouse	No effect	[5]
Anxiety-like behavior (Open field)	Mouse	No effect	[6]
Footshock reactivity	Mouse	No effect	[5]

Experimental Protocols Elevated Plus Maze (Anxiety-Like Behavior)

Foundational & Exploratory





This test is used to assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.

 Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.

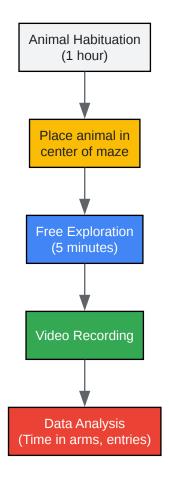
Procedure:

- Animals are habituated to the testing room for at least one hour before the test.
- Each animal is placed in the center of the maze, facing an open arm.
- The animal is allowed to freely explore the maze for a 5-minute session.
- Behavior is recorded by an overhead video camera and analyzed using tracking software.

Parameters Measured:

- Time spent in the open arms.
- Time spent in the closed arms.
- Number of entries into the open arms.
- Number of entries into the closed arms.
- Total distance traveled.
- Interpretation: Anxiolytic effects are indicated by an increase in the time spent and the number of entries into the open arms.





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Figure 2: Workflow for the Elevated Plus Maze Test.

Operant Alcohol Self-Administration

This model assesses the reinforcing properties of alcohol and the motivation of animals to consume it.

- Apparatus: Standard operant conditioning chambers equipped with two levers, a liquid delivery system, and cue lights.
- Procedure:
 - Training: Rats are trained to press a lever to receive a small amount of alcohol solution (e.g., 10-20% ethanol). This often involves a "sucrose fading" procedure where the concentration of sucrose in the solution is gradually decreased while the ethanol concentration is increased.



- Testing: Once stable responding is established, the effect of a compound like SR-8993 on lever pressing for alcohol is assessed. This can be done under various reinforcement schedules (e.g., fixed ratio, progressive ratio).
- Parameters Measured:
 - Number of active lever presses (for alcohol).
 - Number of inactive lever presses (control).
 - Amount of alcohol consumed.
- Interpretation: A decrease in active lever presses and alcohol consumption indicates a reduction in the reinforcing effects of alcohol.

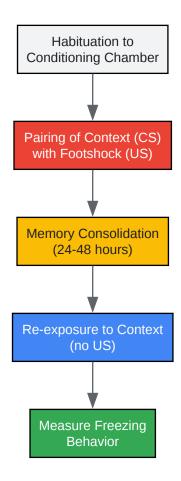
Contextual Fear Conditioning (PTSD Model)

This paradigm is used to study fear learning and memory, which are central to PTSD.

- Apparatus: A conditioning chamber with a grid floor capable of delivering a mild electric footshock, and a distinct context (e.g., specific odor, lighting).
- Procedure:
 - Habituation: The mouse is allowed to explore the conditioning chamber for a short period.
 - Conditioning: The mouse receives one or more pairings of a neutral conditioned stimulus (CS), such as a tone or light, with an aversive unconditioned stimulus (US), typically a mild footshock. In contextual fear conditioning, the chamber itself serves as the conditioned stimulus.
 - Memory Test: At a later time (e.g., 24 or 48 hours), the mouse is returned to the conditioning context (without the US), and its freezing behavior (a natural fear response) is measured.
- Parameters Measured:
 - Percentage of time spent freezing.



 Interpretation: A reduction in freezing behavior during the memory test indicates an impairment in the consolidation or retrieval of the fear memory.



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